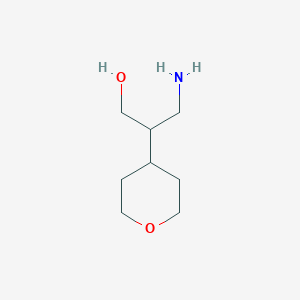

3-Amino-2-(oxan-4-yl)propan-1-ol

Description

3-Amino-2-(oxan-4-yl)propan-1-ol is an amino alcohol derivative characterized by a hydroxyl group (-OH) at position 1, an amino group (-NH2) at position 3, and a tetrahydropyran (oxane) ring substituent at position 2 of the propane backbone (molecular formula: C9H19NO2) .

Properties

IUPAC Name |

3-amino-2-(oxan-4-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c9-5-8(6-10)7-1-3-11-4-2-7/h7-8,10H,1-6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPKJYFPGVXYOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(CN)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(oxan-4-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-(oxan-4-yl)propan-1-ol with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is conducted at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-2-(oxan-4-yl)propan-1-ol may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(oxan-4-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides or nitro compounds.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-Amino-2-(oxan-4-yl)propan-1-ol is an organic compound with the molecular formula C9H19NO2. It is a derivative of propanol, containing both an amino group and an oxan-4-yl group. This compound is used in scientific research as an intermediate in the synthesis of more complex organic molecules, in the study of enzyme interactions and metabolic pathways, and in the production of specialty chemicals and materials.

Synthesis and Production

3-Amino-2-(oxan-4-yl)propan-1-ol can be synthesized through the reaction of 3-chloro-2-(oxan-4-yl)propan-1-ol with ammonia or an amine under controlled conditions, typically using a solvent like ethanol or methanol at elevated temperatures to facilitate the substitution reaction. Industrial production may involve continuous flow reactors to ensure consistent quality and yield, with purification steps like distillation or recrystallization to achieve desired purity levels.

Chemical Reactions

3-Amino-2-(oxan-4-yl)propan-1-ol undergoes several types of chemical reactions:

- Oxidation: The amino group can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) to form corresponding oxides or nitro compounds.

- Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form amines or alcohols.

- Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

The major products formed from these reactions depend on the specific conditions and reagents used; for example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-Amino-2-(oxan-4-yl)propan-1-ol has applications in various scientific fields:

- Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.

- Biology: It is used to study enzyme interactions and metabolic pathways.

- Industry: It is used in producing specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(oxan-4-yl)propan-1-ol involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function, while the oxan-4-yl group may modulate the compound’s activity by affecting its solubility and stability.

Comparison with Similar Compounds

Similar compounds include:

- 3-Amino-3-(oxan-4-yl)propan-1-ol hydrochloride: Similar in structure but includes a hydrochloride group, which may affect its solubility and reactivity.

- 3-[(oxan-4-yl)amino]propan-1-ol: Features an oxan-4-yl group attached to the amino group, altering its chemical properties.

3-Amino-2-(oxan-4-yl)propan-1-ol is unique due to its specific arrangement of functional groups, which give it distinct chemical and biological properties.

Mechanism of Action

The mechanism of action of 3-Amino-2-(oxan-4-yl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The oxan-4-yl group may also play a role in modulating the compound’s activity by affecting its solubility and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 3-Amino-2-(oxan-4-yl)propan-1-ol and related compounds:

Physicochemical Properties

- Boiling Points: While exact data for 3-Amino-2-(oxan-4-yl)propan-1-ol is unavailable, its molecular weight (173.25 g/mol) and polar functional groups suggest a higher boiling point than simpler alcohols like propan-1-ol (97°C) . However, it likely has a lower boiling point than aromatic analogs (e.g., the phenyl-substituted derivative in ) due to reduced rigidity.

- Solubility: The oxane ring and hydroxyl group enhance solubility in polar solvents (e.g., water or ethanol) compared to pyrimidine- or phenyl-substituted analogs . The hydrochloride salt derivative exhibits superior aqueous solubility due to ionic character .

- Spectroscopic Identification: The IR fingerprint region of 3-Amino-2-(oxan-4-yl)propan-1-ol would differ significantly from positional isomers (e.g., 3-Amino-3-(oxan-4-yl)propan-1-ol) due to variations in hydrogen-bonding networks and vibrational modes .

Biological Activity

3-Amino-2-(oxan-4-yl)propan-1-ol is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

3-Amino-2-(oxan-4-yl)propan-1-ol is characterized by the presence of an amino group and a tetrahydrofuran (oxane) ring. Its molecular formula is CHNO, and it exhibits properties that suggest a role in various biochemical pathways.

The biological activity of 3-Amino-2-(oxan-4-yl)propan-1-ol is primarily attributed to its interaction with specific biological targets:

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

- Antimicrobial Activity : Research indicates that compounds similar to 3-Amino-2-(oxan-4-yl)propan-1-ol show promise in inhibiting bacterial growth, particularly against strains resistant to conventional antibiotics .

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .

Case Studies

- Neuroprotection in Animal Models : In a study using rodent models, administration of 3-Amino-2-(oxan-4-yl)propan-1-ol resulted in a significant reduction in markers of neuronal damage following induced oxidative stress. This suggests a protective role against neurodegeneration.

- Antimicrobial Testing : A series of antimicrobial assays demonstrated that 3-Amino-2-(oxan-4-yl)propan-1-ol exhibited minimum inhibitory concentrations (MICs) ranging from 0.39 to 400 µg/mL against various bacterial and fungal pathogens .

- Inflammation Models : In vitro studies showed that the compound could significantly reduce the expression of inflammatory markers such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .

Table 1: Biological Activities of 3-Amino-2-(oxan-4-yl)propan-1-ol

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.